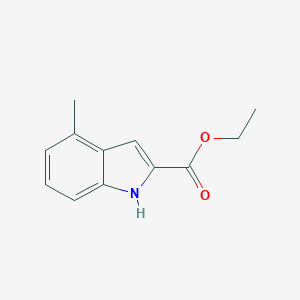

Ethyl 4-methyl-1H-indole-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-methyl-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-3-15-12(14)11-7-9-8(2)5-4-6-10(9)13-11/h4-7,13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUJVXCIAKURESZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=CC=C2N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30501494 | |

| Record name | Ethyl 4-methyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30501494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16732-80-2 | |

| Record name | Ethyl 4-methyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30501494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 4-methyl-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 4-methyl-1H-indole-2-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The primary synthetic route detailed is the Fischer indole synthesis, a classic and versatile method for the preparation of indole derivatives. This document includes detailed experimental protocols, quantitative data, and visualizations to aid in the practical application of this synthesis.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery. The indole nucleus is a prominent scaffold in a vast array of natural products and pharmacologically active compounds. The strategic placement of a methyl group at the 4-position and an ethyl carboxylate at the 2-position provides a versatile platform for further functionalization and the development of novel therapeutic agents. The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone of indole synthesis due to its reliability and broad applicability.

Core Synthetic Pathway: The Fischer Indole Synthesis

The most common and efficient method for the synthesis of this compound is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a substituted phenylhydrazine and a carbonyl compound.

The overall reaction can be summarized as follows:

An In-Depth Technical Guide to the Fischer Indole Synthesis of 4-Methyl-Substituted Indoles

For Researchers, Scientists, and Drug Development Professionals

The Fischer indole synthesis, a classic and versatile method for the construction of the indole nucleus, remains a cornerstone of heterocyclic chemistry. This technical guide provides a comprehensive overview of the application of the Fischer indole synthesis for the preparation of 4-methyl-substituted indoles, a class of compounds with significant interest in medicinal chemistry and materials science. This document details the reaction mechanism, provides specific experimental protocols, presents quantitative data for comparative analysis, and includes visualizations of the synthetic pathway and experimental workflow.

The Core Reaction: Mechanism of the Fischer Indole Synthesis

The Fischer indole synthesis is an acid-catalyzed reaction that transforms an arylhydrazine and a ketone or aldehyde into an indole.[1] The reaction can be catalyzed by a variety of Brønsted acids, such as hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid, or Lewis acids like zinc chloride and boron trifluoride.[1]

The accepted mechanism proceeds through several key steps:

-

Hydrazone Formation: The arylhydrazine and the carbonyl compound condense to form a phenylhydrazone. This step is often reversible and is also acid-catalyzed.

-

Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

-

[2][2]-Sigmatropic Rearrangement: The protonated enamine undergoes a[2][2]-sigmatropic rearrangement, which is the key bond-forming step, creating a new carbon-carbon bond.

-

Aromatization and Cyclization: The intermediate rearomatizes, and subsequent intramolecular cyclization forms a five-membered ring.

-

Elimination of Ammonia: Finally, the elimination of an ammonia molecule leads to the formation of the stable indole ring.

Synthesis of 4-Methyl-Substituted Indoles: A Comparative Data Analysis

The synthesis of 4-methyl-substituted indoles is typically achieved by employing m-tolylhydrazine as the starting arylhydrazine. The substitution pattern of the final indole product is determined by the choice of the ketone or aldehyde. The following tables summarize quantitative data from various reported syntheses.

Table 1: Reaction Conditions for the Synthesis of Various 4-Methyl-Substituted Indoles

| Product | Ketone/Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2,4-Dimethyl-1H-indole | Acetone | Not specified | Not specified | Not specified | Not specified | Not specified | N/A |

| 3,4-Dimethyl-1H-indole | Propionaldehyde | Not specified | Not specified | Not specified | Not specified | 84 | [3] |

| 4-Methyl-2-phenyl-1H-indole | Acetophenone | Not specified | Not specified | Not specified | Not specified | Not specified | N/A |

| 6-Methyl-2-phenyl-1H-indole | Phenylacetylene | PPA | Toluene | 90 | Not specified | 69 | |

| 2,3,3,4- and 2,3,3,6-Tetramethylindolenine | Isopropyl methyl ketone | Acetic Acid | Glacial Acetic Acid | Room Temp. | 2 | 88 | [4] |

| 4a,5- and 4a,7-Dimethyl-1,2,3,4-tetrahydro-4aH-carbazole | 2-Methylcyclohexanone | Acetic Acid | Glacial Acetic Acid | Reflux | 2 | Not specified | [4] |

Note: The reaction of m-tolylhydrazine can lead to a mixture of 4-methyl and 6-methyl isomers. The regioselectivity can be influenced by the reaction conditions and the steric and electronic nature of the reactants.

Table 2: Spectroscopic Data for Selected 4-Methyl-Substituted Indoles

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Reference |

| 3,4-Dimethyl-1H-indole | 7.80 (s, 1H), 7.19 (d, J = 8.1 Hz, 1H), 7.09 (t, J = 7.6 Hz, 1H), 6.93 (d, J = 0.8 Hz, 1H), 6.87 (d, J = 7.1 Hz, 1H), 2.78 (s, 3H), 2.56 (d, J = 0.9 Hz, 3H) | 136.96, 131.43, 126.73, 122.15, 121.95, 120.69, 112.72, 109.12, 20.15, 13.19 | [3] |

| 6-Methyl-2-phenyl-1H-indole | 11.38 (s, 1H), 7.92–7.72 (m, 2H), 7.44 (t, J = 7.6 Hz, 2H), 7.34–7.22 (m, 3H), 6.92 (dd, J = 8.2, 1.7 Hz, 1H), 6.80 (d, J = 2.2 Hz, 1H), 2.36 (s, 3H) | 138.0, 136.0, 132.8, 129.3 (2C), 128.3, 127.7, 125.3 (2C), 123.7, 120.1, 111.5, 98.7, 21.6 |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the synthesis of 4-methyl-substituted indoles and related structures.

General Experimental Workflow

The typical experimental procedure for the Fischer indole synthesis can be generalized into several key stages, as depicted in the following workflow.

Protocol 1: Synthesis of 2,3,3,4- and 2,3,3,6-Tetramethylindolenine[4]

-

Reactants: m-Tolylhydrazine hydrochloride (0.3 g, 1.89 mmol) and isopropyl methyl ketone (0.17 g, 1.98 mmol).

-

Catalyst and Solvent: Glacial acetic acid (3 g, 0.05 mol).

-

Procedure:

-

To a suitable flask, add m-tolylhydrazine hydrochloride, isopropyl methyl ketone, and glacial acetic acid.

-

Stir the mixture at room temperature for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and neutralize with 1 M sodium hydroxide solution.

-

Dilute the mixture with water (100 mL) and extract with chloroform (3 x 100 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the residue by passing it through a short silica gel column.

-

-

Yield: 88% (mixture of isomers).

Protocol 2: Synthesis of 4a,5- and 4a,7-Dimethyl-1,2,3,4-tetrahydro-4aH-carbazole[4]

-

Reactants: m-Tolylhydrazine hydrochloride (0.3 g, 1.89 mmol) and 2-methylcyclohexanone (0.21 g, 1.89 mmol).

-

Catalyst and Solvent: Glacial acetic acid (3 g, 0.05 mol).

-

Procedure:

-

Combine m-tolylhydrazine hydrochloride, 2-methylcyclohexanone, and glacial acetic acid in a flask.

-

Reflux the mixture with stirring for 2 hours.

-

Monitor the reaction to completion using TLC.

-

Cool the reaction mixture and neutralize with 1 M sodium hydroxide solution.

-

Dilute with water (100 mL) and extract with chloroform (3 x 100 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure.

-

Purify the residue using a short silica gel column.

-

Protocol 3: Synthesis of 6-Methyl-2-phenyl-1H-indole

-

Reactants: m-Tolylhydrazine hydrochloride (158.5 mg, 1.00 mmol) and phenylacetylene (109 µL, 102 mg, 1.00 mmol).

-

Catalyst and Solvent: Polyphosphoric acid (PPA) in toluene.

-

Procedure:

-

In a reaction vessel, combine m-tolylhydrazine hydrochloride and phenylacetylene in toluene.

-

Add polyphosphoric acid to the mixture.

-

Heat the reaction mixture at 90 °C.

-

After the reaction is complete, perform a suitable work-up.

-

Purify the product by column chromatography (EtOAc/Hexane = 1:4).

-

-

Yield: 69%.

Conclusion

The Fischer indole synthesis provides a robust and adaptable platform for the synthesis of a wide array of 4-methyl-substituted indoles. By judiciously selecting the starting m-tolylhydrazine and the appropriate ketone or aldehyde, researchers can access a diverse range of indole derivatives. The reaction conditions, particularly the choice of acid catalyst and solvent, can significantly influence the reaction efficiency and, in the case of unsymmetrical ketones, the regioselectivity of the cyclization. The protocols and data presented in this guide offer a solid foundation for the practical application and further exploration of the Fischer indole synthesis in the pursuit of novel 4-methyl-substituted indole scaffolds for drug discovery and materials science.

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Ethyl 4-methyl-1H-indole-2-carboxylate via the Japp-Klingemann Reaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 4-methyl-1H-indole-2-carboxylate, a valuable indole derivative in medicinal chemistry and drug development. The core of this synthesis is the Japp-Klingemann reaction, a classic and reliable method for the formation of arylhydrazones, which are key precursors for the subsequent Fischer indole synthesis. This document details the reaction mechanisms, provides representative experimental protocols, and presents quantitative data in a structured format.

Introduction to the Japp-Klingemann Reaction and Fischer Indole Synthesis

The synthesis of this compound is a two-step process that begins with the Japp-Klingemann reaction to form a key hydrazone intermediate. This is followed by the Fischer indole synthesis to construct the final indole ring system.

The Japp-Klingemann reaction is a chemical reaction used to synthesize hydrazones from β-keto-acids or β-keto-esters and aryl diazonium salts. The reaction proceeds through the coupling of the diazonium salt with the enolate of the β-keto-ester, followed by the cleavage of an acyl group to yield the stable arylhydrazone.

The resulting hydrazone then undergoes the Fischer indole synthesis , a reaction that produces the aromatic heterocycle indole from a (substituted) phenylhydrazine or arylhydrazone and an aldehyde or ketone under acidic conditions. The mechanism involves an acid-catalyzed intramolecular cyclization and elimination of ammonia.

Reaction Pathway for the Synthesis of this compound

The overall synthetic route involves the reaction of a diazonium salt derived from 3-methylaniline (m-toluidine) with ethyl 2-methylacetoacetate in the Japp-Klingemann reaction to form ethyl 2-(m-tolylhydrazono)propanoate. This intermediate is then cyclized using an acid catalyst in the Fischer indole synthesis to yield the final product, this compound.

Caption: Overall reaction pathway for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the two-step synthesis of this compound. Please note that these are representative values and may vary based on the specific experimental conditions and scale of the reaction.

| Step | Reactant 1 | Reactant 2 | Key Reagents | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) |

| 1. Japp-Klingemann Reaction | m-Toluidine | Ethyl 2-methylacetoacetate | NaNO₂, HCl, Sodium Acetate | Water, Ethanol | 0 - 5 | 1 - 2 hours | 70 - 85 |

| 2. Fischer Indole Synthesis | Ethyl 2-(m-tolylhydrazono)propanoate | - | H₂SO₄ (or PPA, ZnCl₂) | Ethanol, Acetic Acid | 80 - 120 | 2 - 6 hours | 60 - 75 |

Detailed Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound.

Step 1: Synthesis of Ethyl 2-(m-tolylhydrazono)propanoate (Japp-Klingemann Reaction)

Materials:

-

m-Toluidine

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Ethyl 2-methylacetoacetate

-

Sodium Acetate

-

Ethanol

-

Water

-

Ice

Procedure:

-

Diazotization of m-Toluidine:

-

In a flask, dissolve m-toluidine (1.0 eq) in a mixture of concentrated HCl and water.

-

Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature does not exceed 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 15-20 minutes.

-

-

Japp-Klingemann Coupling:

-

In a separate larger flask, dissolve ethyl 2-methylacetoacetate (1.0 eq) and sodium acetate (3.0 eq) in a mixture of ethanol and water.

-

Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

-

Slowly add the freshly prepared m-tolyldiazonium salt solution to the ethyl 2-methylacetoacetate solution. Maintain the temperature below 5 °C throughout the addition.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

-

Allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

The precipitated crude ethyl 2-(m-tolylhydrazono)propanoate is collected by filtration.

-

Wash the solid with cold water until the washings are neutral.

-

The crude product can be purified by recrystallization from ethanol to obtain the pure hydrazone.

-

Step 2: Synthesis of this compound (Fischer Indole Synthesis)

Materials:

-

Ethyl 2-(m-tolylhydrazono)propanoate (from Step 1)

-

Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

-

Ethanol or Glacial Acetic Acid

Procedure:

-

Cyclization:

-

In a round-bottom flask, suspend the dried ethyl 2-(m-tolylhydrazono)propanoate (1.0 eq) in ethanol or glacial acetic acid.

-

Carefully add concentrated sulfuric acid (or PPA) (catalytic to stoichiometric amounts) to the suspension while stirring. An exothermic reaction may be observed.

-

Heat the reaction mixture to reflux (typically 80-120 °C) for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing crushed ice and water.

-

The crude this compound will precipitate out of the solution.

-

Collect the solid by filtration and wash it thoroughly with water to remove any residual acid.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

-

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow and the logical relationship of the reaction steps.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Logical relationship of the key reaction stages.

Safety Considerations

-

Diazonium salts are potentially explosive, especially when dry. They should be prepared and used in solution at low temperatures and not isolated.

-

Concentrated acids such as HCl and H₂SO₄ are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

-

Organic solvents like ethanol are flammable and should be used in a well-ventilated area, away from ignition sources.

-

Always perform a thorough risk assessment before carrying out any chemical synthesis.

This guide provides a foundational understanding and practical approach to the synthesis of this compound. Researchers are encouraged to consult primary literature for further details and optimization of the reaction conditions for their specific needs.

An In-depth Technical Guide to the Reissert Synthesis of 4-Methylindole-2-carboxylic Acid Esters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Reissert indole synthesis, with a specific focus on the preparation of 4-methylindole-2-carboxylic acid esters. This class of compounds holds significant interest in medicinal chemistry and drug development due to the prevalence of the indole scaffold in biologically active molecules. This document details the core chemical transformations, offers detailed experimental protocols, presents quantitative data in a structured format, and provides visualizations of the reaction mechanism and experimental workflow.

Introduction to the Reissert Indole Synthesis

The Reissert indole synthesis is a classic and reliable method for the preparation of indoles and their derivatives.[1][2][3] The reaction proceeds through a two-step sequence:

-

Condensation: An ortho-nitrotoluene derivative undergoes a base-catalyzed condensation reaction with diethyl oxalate to form an ethyl o-nitrophenylpyruvate intermediate.[1][3] For the synthesis of the target molecule, 2-nitro-4-methyltoluene serves as the starting material. Potassium ethoxide is generally preferred over sodium ethoxide as the base to achieve higher yields.[3]

-

Reductive Cyclization: The intermediate ethyl o-nitrophenylpyruvate is then subjected to reductive cyclization.[1][3] This step involves the reduction of the nitro group to an amine, which subsequently undergoes an intramolecular condensation with the adjacent ketone to form the indole ring.[2] Various reducing agents can be employed for this transformation, with zinc dust in acetic acid being a traditional and effective choice.[1][3] Other reducing systems such as stannous chloride (SnCl₂) can also be utilized.[1]

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the chemical pathways and the general laboratory workflow for the Reissert synthesis of ethyl 4-methylindole-2-carboxylate.

References

Spectroscopic Characterization of Ethyl 4-methyl-1H-indole-2-carboxylate: A Technical Guide

Disclaimer: This technical guide provides a framework for the spectroscopic characterization of Ethyl 4-methyl-1H-indole-2-carboxylate. Due to the limited availability of publicly accessible experimental data for this specific compound, the presented spectral data tables contain predicted values based on the analysis of structurally similar indole derivatives. Researchers are advised to acquire experimental data for their specific sample for accurate characterization.

This guide is intended for researchers, scientists, and professionals in drug development who are involved in the synthesis and characterization of heterocyclic compounds. It outlines the standard spectroscopic techniques used to elucidate and confirm the structure of this compound.

Introduction

This compound is a member of the indole family, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. Accurate structural elucidation and purity assessment are critical for any downstream applications, including biological screening and lead optimization. This guide details the application of Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) for the comprehensive characterization of this molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established spectroscopic principles and data from analogous indole compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 - 9.0 | br s | 1H | N-H |

| ~7.3 - 7.5 | m | 2H | Ar-H |

| ~7.0 - 7.2 | m | 1H | Ar-H |

| ~6.8 - 7.0 | s | 1H | C3-H |

| ~4.3 - 4.5 | q | 2H | -OCH₂CH₃ |

| ~2.4 - 2.6 | s | 3H | Ar-CH₃ |

| ~1.3 - 1.5 | t | 3H | -OCH₂CH₃ |

Predicted in CDCl₃ at 400 MHz. Chemical shifts are referenced to TMS (δ 0.00). br s = broad singlet, m = multiplet, s = singlet, q = quartet, t = triplet.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | C=O (Ester) |

| ~138 | C7a |

| ~132 | C4 |

| ~128 | C2 |

| ~127 | C3a |

| ~124 | C6 |

| ~121 | C5 |

| ~110 | C7 |

| ~105 | C3 |

| ~61 | -OCH₂CH₃ |

| ~19 | Ar-CH₃ |

| ~14 | -OCH₂CH₃ |

Predicted in CDCl₃ at 100 MHz.

FT-IR (Fourier-Transform Infrared) Spectroscopy Data

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 3400 | Medium, Sharp | N-H Stretch |

| ~2900 - 3000 | Medium | C-H Stretch (Aromatic & Aliphatic) |

| ~1680 - 1710 | Strong | C=O Stretch (Ester) |

| ~1500 - 1600 | Medium | C=C Stretch (Aromatic) |

| ~1200 - 1300 | Strong | C-O Stretch (Ester) |

Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| ~203 | [M]⁺ (Molecular Ion) |

| ~158 | [M - OCH₂CH₃]⁺ |

| ~130 | [M - COOCH₂CH₃]⁺ |

Predicted for Electron Ionization (EI) Mass Spectrometry.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation Approximately 5-10 mg of the solid sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The solution should be homogenous. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ 0.00 ppm).

3.1.2. ¹H NMR Acquisition A standard ¹H NMR spectrum is typically acquired on a 400 or 500 MHz spectrometer. Key acquisition parameters include:

-

Pulse Program: A standard single-pulse sequence (e.g., 'zg30').

-

Spectral Width: Approximately 16 ppm, centered around 5-6 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds to ensure proper relaxation for quantitative analysis.

-

Number of Scans: 8-16 scans for a sample with sufficient concentration.

3.1.3. ¹³C NMR Acquisition A proton-decoupled ¹³C NMR experiment is performed on the same sample. Typical parameters include:

-

Pulse Program: A standard proton-decoupled single-pulse sequence with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30').

-

Spectral Width: Approximately 240 ppm, centered around 100-120 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more scans, as the ¹³C nucleus is less sensitive than ¹H.

3.1.4. Data Processing The acquired Free Induction Decay (FID) is processed by applying a Fourier transform. The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy

3.2.1. Sample Preparation (Thin Solid Film Method)

-

Dissolve a small amount (approx. 50 mg) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.

-

Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.

3.2.2. Data Acquisition

-

Record a background spectrum of the clean, empty sample compartment.

-

Place the salt plate with the sample film in the spectrometer's sample holder.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

3.3.1. Sample Preparation

-

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable organic solvent (e.g., methanol, acetonitrile).

-

Dilute this stock solution to a final concentration of about 1-10 µg/mL with the same or a miscible solvent.

-

Filter the final solution through a 0.2 µm syringe filter to remove any particulate matter.

3.3.2. Data Acquisition (Electron Ionization - EI)

-

The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.

-

In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

A detector records the abundance of each ion, generating a mass spectrum.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for spectroscopic characterization and the logical relationship between the different techniques for structure elucidation.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Ethyl 4-methyl-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for Ethyl 4-methyl-1H-indole-2-carboxylate. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents a comprehensive estimation based on the analysis of structurally similar analogs: ethyl 1H-indole-2-carboxylate and 4-methyl-1H-indole. This approach allows for a reliable prediction of the chemical shifts and coupling constants for the target molecule, providing a valuable resource for its identification and characterization.

Predicted NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. These predictions are derived from the experimental data of its structural analogs and established principles of NMR spectroscopy, considering the electronic effects of the methyl and ethyl carboxylate substituents on the indole ring.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| NH (H1) | ~11.5 - 12.0 | br s | - | 1H |

| H3 | ~7.1 - 7.3 | s | - | 1H |

| H5 | ~7.0 - 7.2 | d | ~8.0 | 1H |

| H6 | ~7.2 - 7.4 | t | ~7.5 | 1H |

| H7 | ~7.5 - 7.7 | d | ~8.0 | 1H |

| 4-CH₃ | ~2.4 - 2.6 | s | - | 3H |

| OCH₂CH₃ | ~4.3 - 4.5 | q | ~7.1 | 2H |

| OCH₂CH₃ | ~1.3 - 1.5 | t | ~7.1 | 3H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | ~127 - 129 |

| C3 | ~107 - 109 |

| C3a | ~128 - 130 |

| C4 | ~130 - 132 |

| C5 | ~121 - 123 |

| C6 | ~124 - 126 |

| C7 | ~112 - 114 |

| C7a | ~137 - 139 |

| 4-CH₃ | ~18 - 20 |

| C=O | ~161 - 163 |

| OCH₂CH₃ | ~61 - 63 |

| OCH₂CH₃ | ~14 - 16 |

Experimental Data of Structural Analogs

The predictions above are based on the experimental data for the following compounds.

Table 3: Experimental ¹H and ¹³C NMR Data for Ethyl 1H-indole-2-carboxylate

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| NH | ~11.8 | br s | - | 1H |

| H3 | ~7.18 | d | ~0.8 | 1H |

| H4 | ~7.66 | d | ~8.0 | 1H |

| H5 | ~7.09 | t | ~7.5 | 1H |

| H6 | ~7.27 | t | ~7.8 | 1H |

| H7 | ~7.49 | d | ~8.3 | 1H |

| OCH₂CH₃ | ~4.40 | q | ~7.1 | 2H |

| OCH₂CH₃ | ~1.40 | t | ~7.1 | 3H |

| ¹³C NMR | Chemical Shift (δ, ppm) | |||

| C2 | ~127.5 | |||

| C3 | ~108.3 | |||

| C3a | ~127.2 | |||

| C4 | ~122.5 | |||

| C5 | ~120.7 | |||

| C6 | ~125.1 | |||

| C7 | ~113.1 | |||

| C7a | ~137.9 | |||

| C=O | ~162.3 | |||

| OCH₂CH₃ | ~61.5 | |||

| OCH₂CH₃ | ~14.5 |

Solvent: DMSO-d₆

Table 4: Experimental ¹H and ¹³C NMR Data for 4-Methyl-1H-indole

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| NH | ~10.9 | br s | - | 1H |

| H2 | ~7.15 | t | ~2.8 | 1H |

| H3 | ~6.45 | t | ~1.9 | 1H |

| H5 | ~6.95 | d | ~8.1 | 1H |

| H6 | ~7.05 | t | ~7.6 | 1H |

| H7 | ~7.35 | d | ~7.1 | 1H |

| 4-CH₃ | ~2.5 | s | - | 3H |

| ¹³C NMR | Chemical Shift (δ, ppm) | |||

| C2 | ~123.9 | |||

| C3 | ~100.8 | |||

| C3a | ~126.9 | |||

| C4 | ~129.8 | |||

| C5 | ~120.3 | |||

| C6 | ~121.8 | |||

| C7 | ~109.4 | |||

| C7a | ~136.2 | |||

| 4-CH₃ | ~18.6 |

Solvent: CDCl₃

Experimental Protocols

A general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for indole derivatives is outlined below.

1. Sample Preparation

-

Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from impurities.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Commonly used solvents for indole derivatives include Chloroform-d (CDCl₃) and Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can slightly influence the chemical shifts.

-

Concentration: Prepare a solution with a concentration of 5-25 mg of the compound in 0.5-0.7 mL of the deuterated solvent for ¹H NMR. For ¹³C NMR, a higher concentration of 20-100 mg may be required depending on the instrument's sensitivity.

-

Filtration: Filter the sample solution through a pipette containing a small plug of glass wool or a syringe filter to remove any particulate matter, which can degrade the quality of the NMR spectrum.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal reference standard (δ = 0.00 ppm).

2. NMR Instrument Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Spectral Width: A spectral width of approximately 12-15 ppm is usually sufficient.

-

Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

-

Relaxation Delay: A relaxation delay of 1-5 seconds is used to allow for full relaxation of the protons between scans.

-

Number of Scans: 8 to 64 scans are typically averaged to improve the signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum and enhance sensitivity.

-

Spectral Width: A spectral width of 0-220 ppm is standard for most organic molecules.

-

Acquisition Time: An acquisition time of 1-2 seconds is common.

-

Relaxation Delay: A relaxation delay of 2-10 seconds is often necessary, especially for quaternary carbons.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Mandatory Visualizations

The following diagrams illustrate the molecular structure of this compound with atom numbering for NMR peak assignment and a generalized workflow for NMR data acquisition.

Caption: Molecular structure with atom numbering.

Caption: Workflow for NMR data acquisition.

In-Depth Mass Spectrometry Analysis of Ethyl 4-methyl-1H-indole-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of Ethyl 4-methyl-1H-indole-2-carboxylate, a key intermediate in pharmaceutical synthesis.[1] This document outlines predicted mass spectral data, detailed experimental protocols for analysis, and a proposed fragmentation pathway. The information presented is designed to support researchers and drug development professionals in the identification and characterization of this and similar indole derivatives.

Predicted Mass Spectral Data

Due to the limited availability of public mass spectral data for this compound, the following data is predicted based on the analysis of the closely related compound, Ethyl 1H-indole-2-carboxylate, and established fragmentation patterns of indole derivatives and ethyl esters. The molecular weight of this compound is 203.24 g/mol .

| Predicted Fragment | m/z (Predicted) | Proposed Structure | Notes |

| [M]+• | 203 | C12H13NO2 | Molecular Ion |

| [M-CH3]+ | 188 | C11H10NO2 | Loss of a methyl radical from the ethyl group. |

| [M-C2H4]+• | 175 | C10H9NO2 | Loss of ethylene via McLafferty rearrangement. |

| [M-OC2H5]+ | 158 | C10H8NO | Loss of the ethoxy radical. |

| [Indole-C=O]+ | 144 | C9H6NO | Subsequent loss of the remaining ethyl group fragment. |

| [Indole-CH2]+ | 130 | C9H8N | Decarbonylation of the m/z 158 fragment. |

| [Indole]+• | 117 | C8H7N | Loss of the entire ester group. |

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is expected to follow several key pathways, primarily involving the ester functional group and the indole ring.

References

Physical and chemical properties of Ethyl 4-methyl-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 4-methyl-1H-indole-2-carboxylate, a heterocyclic compound of interest in pharmaceutical and materials science research. This document collates available data on its molecular structure, physicochemical characteristics, and synthesis. It is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and the development of novel indole-based compounds.

Introduction

This compound (CAS No. 16732-80-2) is a member of the indole family, a class of heterocyclic aromatic compounds widely recognized for their diverse biological activities. Indole derivatives are integral scaffolds in numerous natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, and antitumor effects.[1] This guide focuses specifically on the 4-methyl substituted ethyl ester of indole-2-carboxylic acid, providing a detailed summary of its known properties and synthetic routes.

Molecular and Physicochemical Properties

The fundamental identifiers and physicochemical properties of this compound are summarized in the tables below. These values are crucial for its application in experimental settings, influencing factors such as solubility, reactivity, and bioavailability.

Table 1: Compound Identifiers

| Identifier | Value |

| CAS Number | 16732-80-2 |

| Molecular Formula | C₁₂H₁₃NO₂ |

| Molecular Weight | 203.24 g/mol [1] |

| IUPAC Name | This compound |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Melting Point | 140-141 °C | Experimental |

| Boiling Point | 355.6 ± 22.0 °C | Predicted |

| Appearance | White to off-white solid | Experimental[1] |

| Solubility | Soluble in organic solvents | Experimental[1] |

Table 3: Spectral Data (Reference and Predicted)

| Technique | Data |

| ¹H NMR | Expected signals for ethyl group (triplet and quartet), methyl group (singlet), aromatic protons, and NH proton. |

| ¹³C NMR | Expected signals for carbonyl carbon, aromatic carbons, ethyl carbons, and methyl carbon. |

| IR Spectroscopy | Characteristic peaks for N-H stretching, C=O stretching, and aromatic C-H stretching are anticipated. |

| Mass Spectrometry | The molecular ion peak [M]+ is expected at m/z = 203. |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. A common method involves the esterification of 4-methyl-1H-indole-2-carboxylic acid.

Synthesis Workflow

Caption: Fischer esterification of 4-methyl-1H-indole-2-carboxylic acid.

Detailed Experimental Protocol (General Procedure)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-methyl-1H-indole-2-carboxylic acid in an excess of absolute ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a suitable base, such as a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Biological Activity and Potential Applications

While specific studies on the biological activity of this compound are limited, the broader class of indole derivatives is a cornerstone of medicinal chemistry. These compounds are known to interact with a variety of biological targets, leading to a wide range of therapeutic effects.

The indole scaffold is considered a "privileged structure" in drug discovery, meaning it can bind to multiple receptors with high affinity. This versatility has led to the development of indole-based drugs for a multitude of diseases. The functionalization of the indole ring, such as the presence of the 4-methyl group and the 2-carboxylate ester in the title compound, can significantly influence its biological activity, pharmacokinetic properties, and target specificity.

It is plausible that this compound could serve as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications, including but not limited to, antimicrobial or antitumor agents.[1] Further research is warranted to explore the specific biological targets and pharmacological profile of this compound and its derivatives.

Caption: General overview of the diverse roles of indole derivatives in drug discovery.

Conclusion

This compound is a valuable building block for the synthesis of more complex, biologically active molecules. This guide has summarized the currently available physical, chemical, and synthetic data for this compound. While detailed experimental spectral and biological activity data are not yet widely published, the information provided herein serves as a solid foundation for researchers and drug development professionals. Further investigation into the specific properties and applications of this compound is encouraged to unlock its full potential in various scientific fields.

References

In-Depth Technical Guide: Ethyl 4-methyl-1H-indole-2-carboxylate (CAS 16732-80-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-methyl-1H-indole-2-carboxylate, identified by CAS number 16732-80-2, is an organic compound featuring a substituted indole core. The indole scaffold is a prevalent motif in numerous biologically active natural products and synthetic pharmaceuticals, renowned for a wide spectrum of therapeutic properties including antimicrobial and antitumor effects. This document provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, tailored for professionals in chemical and pharmaceutical research and development.

Chemical and Physical Properties

This compound is a white to light yellow solid at room temperature. Its core structure consists of a bicyclic system with a fused benzene and pyrrole ring, substituted with a methyl group at the 4-position and an ethyl carboxylate group at the 2-position. This substitution pattern influences its chemical reactivity and potential biological interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 16732-80-2 | N/A |

| Molecular Formula | C₁₂H₁₃NO₂ | [1] |

| Molecular Weight | 203.24 g/mol | [1] |

| Appearance | White to light yellow solid | N/A |

| Melting Point | 140-141 °C | N/A |

| Boiling Point | 355.6 ± 22.0 °C (Predicted) | N/A |

| Density | 1.177 ± 0.06 g/cm³ (Predicted) | N/A |

| Solubility | Soluble in organic solvents. | [1] |

Table 2: Spectral Data Interpretation for this compound and Related Analogues

| Spectral Data | Interpretation (Based on related indole structures) |

| ¹H NMR | Signals expected for aromatic protons on the indole ring, a singlet for the methyl group, a quartet and a triplet for the ethyl group of the ester, and a broad singlet for the N-H proton of the indole. |

| ¹³C NMR | Resonances anticipated for the aromatic carbons of the indole core, the methyl carbon, the carbonyl carbon of the ester, and the two carbons of the ethyl group. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (around 3300-3400 cm⁻¹), C=O stretching of the ester (around 1700-1720 cm⁻¹), and C-H and C=C stretching from the aromatic and aliphatic parts of the molecule. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be expected at m/z 203, corresponding to the molecular weight of the compound. |

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. Below are detailed protocols for two prominent methods.

Synthesis via Thermal Cyclization of an Azide Precursor

This method involves the thermal decomposition of an azide precursor to form a nitrene, which then undergoes cyclization to yield the indole ring system.

Experimental Protocol:

-

Preparation of the Azide Precursor: The starting material, 2-Propenoic acid, 2-azido-3-(2-methylphenyl), is required for this synthesis.

-

Cyclization Reaction:

-

In a reaction vessel, preheat 100 mL of xylene to 140 °C.

-

Add 19.5 g (0.0844 mol) of 2-Propenoic acid, 2-azido-3-(2-methylphenyl) to the hot xylene in batches.

-

Maintain the reaction mixture at 140 °C for 1 hour after the addition is complete.

-

-

Work-up and Purification:

-

Remove the xylene by distillation under reduced pressure.

-

Dissolve the residue in isopropyl ether.

-

Filter the solution to collect the solid product.

-

Dry the product under vacuum at 40 °C for 18 hours to yield the white crystalline product.

-

This procedure has a reported yield of 62% with a melting point of 141 °C.

Reissert Indole Synthesis

The Reissert indole synthesis is a classical and versatile method for preparing indoles from o-nitrotoluenes and diethyl oxalate. While a specific protocol for this compound is not detailed in the available literature, a general procedure can be adapted.

General Experimental Protocol (Adapted):

-

Condensation:

-

React 2-nitro-m-xylene (a plausible precursor for the 4-methyl indole) with diethyl oxalate in the presence of a strong base like potassium ethoxide in an anhydrous solvent (e.g., diethyl ether or ethanol). This reaction forms the corresponding ethyl o-nitrophenylpyruvate.

-

-

Reductive Cyclization:

-

The resulting pyruvate derivative is then subjected to reductive cyclization. Common reducing agents for this step include zinc dust in acetic acid, iron in acetic acid, or catalytic hydrogenation (e.g., using Pd/C). The nitro group is reduced to an amine, which spontaneously cyclizes to form the indole-2-carboxylic acid ester.

-

-

Work-up and Purification:

-

The reaction mixture is typically worked up by filtering off the reducing agent, followed by extraction with an organic solvent.

-

The crude product is then purified by column chromatography or recrystallization.

-

Biological and Industrial Applications

This compound serves primarily as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.[2] The indole nucleus is a "privileged scaffold" in medicinal chemistry, and modifications at various positions can lead to compounds with a wide range of biological activities.

-

Antimicrobial Agents: Derivatives of indole-2-carboxamides have shown promising activity against various bacterial and fungal strains.[3] The core structure of this compound can be chemically modified, for instance, by hydrolysis of the ester to the carboxylic acid followed by amide coupling, to generate libraries of compounds for antimicrobial screening.

-

Antitumor Agents: The indole ring system is present in many natural and synthetic compounds with anticancer properties.[4] this compound can be used as a building block to synthesize novel indole derivatives that may target specific pathways involved in cancer cell proliferation and survival.[5] For example, indole-2-carboxamide derivatives have been investigated as inhibitors of various protein kinases involved in cancer signaling.[5]

Currently, there are no specific, publicly available, detailed experimental protocols or quantitative data (e.g., IC₅₀ values) for the biological activity of this compound itself. Its utility lies in its role as a precursor for the development of new chemical entities.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the field of medicinal chemistry. Its indole core, adorned with strategically placed functional groups, provides a versatile platform for the synthesis of novel compounds with potential antimicrobial and antitumor activities. The synthetic routes outlined in this guide offer reliable methods for its preparation, enabling further research into the biological properties of its derivatives. Future work should focus on the synthesis and biological evaluation of compound libraries derived from this scaffold to fully explore its therapeutic potential.

References

Starting Materials for Novel Heterocyclic Compounds: A Technical Guide for Drug Discovery

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, owing to their diverse chemical properties and ability to interact with a wide range of biological targets. The strategic selection of starting materials is a cornerstone of medicinal chemistry, enabling the efficient synthesis of novel molecular scaffolds with therapeutic potential. This guide provides an in-depth overview of key starting materials and their application in the synthesis of prominent heterocyclic cores, complete with experimental protocols, quantitative data, and workflow visualizations for researchers in drug development.

1,3-Dicarbonyl Compounds and Hydrazines: The Gateway to Pyrazoles

The Knorr pyrazole synthesis, a reaction between 1,3-dicarbonyl compounds and hydrazine derivatives, remains a fundamental and highly efficient method for creating the pyrazole core.[1][2][3] This five-membered aromatic ring is a privileged scaffold found in numerous FDA-approved drugs, including the COX-2 inhibitor Celecoxib and the anti-obesity agent Rimonabant.[4] The reaction's versatility allows for the generation of polysubstituted pyrazoles by varying the substituents on both the dicarbonyl and hydrazine starting materials.[1][5]

General Experimental Protocol: Knorr Pyrazole Synthesis

The following protocol describes a general procedure for the synthesis of a 1,3,5-trisubstituted pyrazole derivative.

Materials:

-

Substituted 1,3-dicarbonyl compound (1.0 equiv)

-

Substituted hydrazine hydrochloride (1.1 equiv)

-

Ethanol or Glacial Acetic Acid

Procedure:

-

Dissolve the 1,3-dicarbonyl compound in a suitable solvent such as ethanol or glacial acetic acid in a round-bottom flask.

-

Add the substituted hydrazine hydrochloride to the solution.

-

Heat the reaction mixture to reflux (typically 80-120 °C) for a period of 2-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

If a precipitate forms, collect it by vacuum filtration. If not, pour the reaction mixture into ice-water to induce precipitation.

-

Wash the collected solid with cold water or a suitable solvent to remove impurities.

-

Recrystallize the crude product from a solvent such as ethanol or an ethanol/water mixture to yield the pure pyrazole derivative.

Quantitative Data: Synthesis and Biological Activity of Pyrazole Derivatives

The following table summarizes data for novel pyrazole compounds synthesized for anticancer applications.

| Starting Materials | Compound ID | Yield (%) | Biological Target/Assay | Activity (IC₅₀) | Reference |

| (E)-2-((4-bromophenyl)diazenyl)-1-phenylbutane-1,3-dione + Phenylhydrazine | KA5 | N/A | Hepatocellular Carcinoma (HepG2) | 8.5 µM | [6] |

| Various Diketones + Hydrazines | 12d | N/A | Tubulin Polymerization | Significant | [7] |

1,4-Dicarbonyl Compounds and Primary Amines: The Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is the most prevalent method for constructing the pyrrole ring, another essential heterocyclic motif in medicinal chemistry.[8][9] The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or mildly acidic conditions.[8][10][11] This straightforward approach provides good to excellent yields and is operationally simple.[10][12]

Experimental Protocol: Microwave-Assisted Paal-Knorr Synthesis

This protocol describes a modern, microwave-assisted synthesis of a substituted pyrrole.[12]

Materials:

-

1,4-dicarbonyl compound (e.g., hexane-2,5-dione) (1.0 equiv)

-

Primary amine (e.g., aniline) (1.1-1.5 equiv)

-

Solvent (e.g., Ethanol)

-

Catalyst (e.g., Glacial Acetic Acid) (optional)

Procedure:

-

In a microwave reaction vial, combine the 1,4-dicarbonyl compound (e.g., 20.0 mg, 0.0374 mmol) and the primary amine (3 equivalents).[12]

-

Add the chosen solvent (e.g., ethanol, 400 µL) and catalyst, if required (e.g., glacial acetic acid, 40 µL).[12]

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 80-120 °C) for a specified time (e.g., 2-10 minutes).[10][12]

-

After the reaction is complete, cool the vial to room temperature.

-

Perform an appropriate workup, which may involve partitioning the mixture between water and an organic solvent (e.g., ethyl acetate).[12]

-

Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization.[10][12]

Quantitative Data: Paal-Knorr Synthesis Yields

| 1,4-Dicarbonyl | Amine | Conditions | Product | Yield (%) | Reference |

| Hexane-2,5-dione | Aniline | Reflux, 15 min, cat. HCl | 2,5-dimethyl-1-phenyl-1H-pyrrole | ~52% | [10] |

| 1,4-Diketone | Various | Microwave, 80 °C, Acetic Acid/Ethanol | Tricyclic pyrrole-2-carboxamide | N/A | [12] |

o-Phenylenediamine: A Key Building Block for Benzimidazoles

Benzimidazoles are a critical class of heterocycles with a wide range of therapeutic applications, including antiulcer (omeprazole) and anthelmintic (albendazole) agents. A primary synthetic route involves the condensation of o-phenylenediamine with aldehydes or carboxylic acids (and their derivatives).[13][14] Modern protocols often use catalysts to promote the reaction under mild conditions.[13][15]

Experimental Protocol: Catalytic Synthesis of 2-Substituted Benzimidazoles

This procedure details the synthesis of 2-substituted benzimidazoles from o-phenylenediamine and an aldehyde using a supported gold nanoparticle catalyst.[13]

Materials:

-

o-Phenylenediamine (1.0 equiv, 0.3 mmol)

-

Aldehyde (aromatic, heteroaromatic, or aliphatic) (1.0 equiv, 0.3 mmol)

-

Supported Gold Catalyst (e.g., Au/TiO₂) (1 mol % Au)

-

Solvent (e.g., CHCl₃:MeOH 3:1 mixture)

Procedure:

-

Place the supported gold catalyst in a glass vial.[13]

-

Add the solvent, followed by o-phenylenediamine and the corresponding aldehyde.[13]

-

Stir the reaction mixture at room temperature (25 °C) for approximately 2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, centrifuge the mixture to separate the solid catalyst.

-

Wash the catalyst with ethanol. The combined supernatant contains the product.

-

Evaporate the solvent under reduced pressure to obtain the crude product, which can be further purified if necessary.

Quantitative Data: Synthesis of Benzimidazole Derivatives

| Aldehyde | Product Yield (%) | Reference |

| 1-Naphthaldehyde | 96% | [13] |

| 2-Furaldehyde | 94% | [13] |

| Thiophene-2-carbaldehyde | 95% | [13] |

| 6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde | 96% | [13] |

Anthranilic Acid: Versatile Precursor for Quinazolinones

Quinazolinones are bicyclic heterocycles known for a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[16] A common and effective synthetic strategy is the reaction of anthranilic acid with amides (like formamide) or its acylation followed by cyclization with an amine source.[17][18][19]

Experimental Protocol: Synthesis of Quinazolin-4-one

This protocol describes the high-yield synthesis of the parent quinazolin-4-one from anthranilic acid and formamide.[17]

Materials:

-

Anthranilic acid (1.0 equiv, 0.1 mol, 13.7 g)

-

Formamide (4.0 equiv, 0.4 mol, 16 mL)

Procedure:

-

Combine anthranilic acid and formamide in a flask.

-

Heat the reaction mixture in a glycerin bath or Wood's alloy at 130-140 °C for 2 hours.[17]

-

Monitor the reaction's completion via TLC (benzene:acetone 5:3 system).[17]

-

Cool the reaction mixture. The product will precipitate.

-

Collect the solid product by filtration and wash with a suitable solvent. This method can achieve yields of up to 96%.[17]

Visualizing Biological Pathways and Experimental Workflows

The novel heterocyclic compounds synthesized from these starting materials are often designed to modulate specific cellular signaling pathways implicated in disease. A prominent example is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and is a major target for kinase inhibitors.[20][21][22][23]

Caption: The PI3K/Akt/mTOR signaling cascade, a key target for heterocyclic kinase inhibitors.

The development of these inhibitors follows a structured workflow, from initial synthesis through biological screening to identify lead compounds.

Caption: General workflow for the synthesis and development of novel heterocyclic compounds.

Conclusion

The rational selection of versatile and accessible starting materials is fundamental to the successful discovery of novel heterocyclic drug candidates. Core building blocks such as dicarbonyl compounds, hydrazines, primary amines, o-phenylenediamine, and anthranilic acid provide robust and efficient pathways to a rich diversity of privileged heterocyclic scaffolds like pyrazoles, pyrroles, benzimidazoles, and quinazolinones. By leveraging established name reactions and modern synthetic techniques, researchers can rapidly generate libraries of compounds for biological evaluation, accelerating the journey from initial concept to potential therapeutic.

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. name-reaction.com [name-reaction.com]

- 3. youtube.com [youtube.com]

- 4. chemrevlett.com [chemrevlett.com]

- 5. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 6. pjps.pk [pjps.pk]

- 7. Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 9. Pyrrole synthesis [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. generis-publishing.com [generis-publishing.com]

- 18. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. aacrjournals.org [aacrjournals.org]

- 22. tandfonline.com [tandfonline.com]

- 23. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

The Biological Potential of 4-Methyl-Substituted Indole-2-Carboxylates: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a wide array of biological activities. Among the vast library of indole derivatives, those substituted at the 4-position with a methyl group and possessing a carboxylate function at the 2-position represent a class of compounds with significant, yet underexplored, therapeutic potential. This technical guide provides a comprehensive overview of the known and potential biological activities of 4-methyl-substituted indole-2-carboxylates, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties. This document is intended to serve as a resource for researchers and drug development professionals, offering insights into the synthesis, experimental evaluation, and potential mechanisms of action of this promising class of molecules.

Synthesis of 4-Methyl-Substituted Indole-2-Carboxylates

The synthesis of the 4-methyl-1H-indole-2-carboxylic acid scaffold is a crucial first step in the exploration of its biological potential. A common and effective method for the synthesis of indole-2-carboxylates is the Fischer indole synthesis. While specific examples detailing the synthesis of a wide array of 4-methyl-substituted analogs are not abundant in the literature, the general principles of indole synthesis can be readily applied.

A general synthetic approach is outlined below:

This pathway allows for the introduction of the key 4-methyl substituent from the starting 3-methylaniline. The resulting 4-methyl-1H-indole-2-carboxylic acid can then be further functionalized at the carboxylate group to generate a library of ester and amide derivatives for biological screening.

Antimicrobial Potential

Indole derivatives are well-known for their broad-spectrum antimicrobial activities. While specific studies on a series of 4-methyl-substituted indole-2-carboxylates are limited, the general antimicrobial properties of related indole compounds suggest that this class of molecules is a promising area for investigation.

Quantitative Antimicrobial Data

The following table summarizes the antimicrobial activity of some representative indole derivatives against various microbial strains. It is important to note that these are not 4-methyl-substituted analogs but provide a reference for the potential potency of this class of compounds.

| Compound ID | Modification | Test Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Indole-Triazole Derivative (3d) | Indole with triazole substituent | S. aureus | 6.25 | - | [1] |

| MRSA | 6.25 | - | [1] | ||

| C. krusei | 3.125 | - | [1] | ||

| Indole-Thiadiazole Derivative (2h) | Indole with thiadiazole substituent | S. aureus | 6.25 | - | [1] |

| Indole Derivative (4P) | Aminoguanidinium moiety | K. pneumoniae 2108 | 4 | 8 | [2] |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Data for illustrative purposes from related indole structures.

Experimental Protocol: Broth Microdilution Assay

The antimicrobial activity of synthesized compounds can be determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Anticancer Potential

The indole scaffold is a common feature in many anticancer agents. Modifications on the indole ring and at the carboxylate position can significantly influence the cytotoxic and antiproliferative activity of these compounds.

Quantitative Anticancer Data

| Compound ID | Modification | Cell Line | IC50 (µM) | Reference |

| Indole-2-carboxamide (6i) | Thiazolyl-indole-2-carboxamide | MCF-7 (Breast) | 6.10 ± 0.4 | [3] |

| Indole-2-carboxamide (6v) | Thiazolyl-indole-2-carboxamide | MCF-7 (Breast) | 6.49 ± 0.3 | [3] |

| Indole-based Thalidomide Analog (11g) | Indole-based thalidomide analog | HepG-2 (Liver) | - | [4] |

| Indole-based Thalidomide Analog (21a) | Indole-based thalidomide analog | HepG-2 (Liver) | - | [4] |

IC50: Half-maximal inhibitory concentration. Data for illustrative purposes from related indole structures.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[5]

Anti-inflammatory Potential

Chronic inflammation is implicated in a variety of diseases, and the development of novel anti-inflammatory agents is a significant area of research. Indole derivatives have shown promise as inhibitors of key inflammatory mediators.

Potential Anti-inflammatory Mechanisms

While specific signaling pathways for 4-methyl-substituted indole-2-carboxylates have not been elucidated, based on the activity of other indole derivatives, they may exert their anti-inflammatory effects through the inhibition of pro-inflammatory enzymes and cytokines. A hypothetical signaling pathway is depicted below.

References

- 1. atcc.org [atcc.org]

- 2. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate [mdpi.com]

- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

Ethyl 4-methyl-1H-indole-2-carboxylate: A Versatile Scaffold for Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-methyl-1H-indole-2-carboxylate is a heterocyclic building block of significant interest in the field of medicinal chemistry. The indole scaffold itself is a privileged structure, found in a vast array of biologically active natural products and synthetic compounds. The specific substitution pattern of an ethyl ester at the 2-position and a methyl group at the 4-position provides a unique starting point for the synthesis of diverse compound libraries with potential therapeutic applications. This technical guide explores the utility of this compound as a core component in the design and synthesis of novel therapeutic agents, with a focus on its application in the development of kinase inhibitors for cancer therapy. While direct examples of bioactive compounds derived from this specific starting material with extensive biological data are limited in publicly available literature, this guide will provide a representative framework for its potential applications, including detailed synthetic protocols, illustrative biological data from closely related analogs, and relevant signaling pathway diagrams.

Synthesis and Chemical Properties

This compound serves as a key intermediate in pharmaceutical synthesis, particularly for indole-based compounds.[1] Its structure allows for various chemical modifications, making it a versatile tool in the development of new bioactive molecules. The synthesis of the core indole-2-carboxylate structure can be achieved through several established methods, most notably the Fischer indole synthesis.

General Synthesis: Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method for constructing the indole ring system. The general workflow involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.

Caption: General workflow of the Fischer indole synthesis.

Application as a Building Block in Kinase Inhibitor Synthesis: A Representative Example

While specific examples utilizing this compound are not extensively documented with full biological data sets, we can extrapolate its potential by examining the synthesis and activity of closely related indole-2-carboxamide derivatives that have shown potent kinase inhibition. The following section presents a representative, albeit illustrative, synthesis and evaluation of a hypothetical kinase inhibitor derived from 4-methyl-1H-indole-2-carboxylic acid (obtainable from the ethyl ester by hydrolysis).

Synthesis of a Representative Indole-2-Carboxamide Kinase Inhibitor

The synthesis of a potential kinase inhibitor from this compound would typically involve two key steps: hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by amide coupling with a suitable amine-containing fragment.

Step 1: Hydrolysis of this compound

Caption: Workflow for the hydrolysis of the ethyl ester.

Experimental Protocol: Hydrolysis

-

To a solution of this compound (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v), add potassium hydroxide (2.0-3.0 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify with a suitable acid (e.g., 1M HCl) to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with water, and dry under vacuum to yield 4-methyl-1H-indole-2-carboxylic acid.

Step 2: Amide Coupling to form the Kinase Inhibitor

References

Methodological & Application

Application Notes and Protocols: N-alkylation of Ethyl 4-methyl-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the N-alkylation of Ethyl 4-methyl-1H-indole-2-carboxylate, a key intermediate in the synthesis of various biologically active compounds. The presence of an electron-withdrawing ester group at the C2-position increases the acidity of the N-H proton, facilitating its deprotonation and subsequent alkylation. This document summarizes common and effective methods for this transformation.

Introduction to N-alkylation of Indoles

The N-alkylation of indoles is a fundamental transformation in organic synthesis. For indole-2-carboxylates, the reaction proceeds via deprotonation of the indole nitrogen followed by nucleophilic attack on an alkylating agent. The choice of base, solvent, and alkylating agent is crucial for achieving high yields and selectivity. Classical conditions often involve the use of a strong base like sodium hydride in an aprotic polar solvent such as DMF or THF, which generally leads to high yields and selectivity for N-alkylation over potential C3-alkylation.[1] Milder conditions using bases like potassium carbonate or aqueous potassium hydroxide have also been proven effective, particularly for activated indoles like the title compound.

Summary of Reaction Conditions

The following table summarizes various reported and analogous conditions for the N-alkylation of ethyl indole-2-carboxylate derivatives. These conditions are applicable to this compound.

| Entry | Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Ethyl 1H-indole-2-carboxylate | Allyl bromide | aq. KOH | Acetone | 20 | 2 | 85 | [2] |

| 2 | Ethyl 1H-indole-2-carboxylate | Benzyl bromide | aq. KOH | Acetone | 20 | 2 | 94 | [2] |

| 3 | Ethyl 1H-indole-2-carboxylate | Amyl bromide | aq. KOH | Acetone | 20 | 8 | 60 | [2] |

| 4 | Ethyl 7-halo-1H-indole-2-carboxylate | Various alkyl halides | K₂CO₃ | DMF | 50 | 24 | Not specified | |

| 5 | Indole-2-carboxylic acid | Dimethyl carbonate | DABCO (catalytic) | DMF | 90-95 | 21 | 95 (of methyl ester) | |

| 6 | 5-Bromoindole | Dimethyl carbonate | DABCO (catalytic) | DMF | 90-95 | 5 | ~100 | |

| 7 | General Indole | Alkyl halide | NaH | DMF or THF | RT to 80 | 0.25 - 12 | High | [1] |

| 8 | Methyl indole-2-carboxylate | (E)-1,3-diphenylallyl acetate | Cs₂CO₃ | CH₂Cl₂ | 40 | Not specified | 99 |

Experimental Protocols

Protocol 1: N-Alkylation using Aqueous Potassium Hydroxide in Acetone

This protocol is adapted from the successful N-alkylation of ethyl indol-2-carboxylate.[2]

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl bromide, allyl bromide)

-

Potassium hydroxide (KOH)

-

Acetone

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

To a solution of this compound (1.0 eq.) in acetone, add the alkyl halide (1.1 eq.).

-

Add a solution of potassium hydroxide (3.0 eq.) in a minimal amount of water.

-

Stir the reaction mixture at room temperature (20-25 °C) for 2-8 hours, monitoring the reaction progress by TLC.

-

Upon completion, remove the acetone under reduced pressure.

-

To the residue, add water and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

Protocol 2: N-Alkylation using Sodium Hydride in DMF

This protocol is based on classical and widely used conditions for indole N-alkylation.[1]

Materials:

-

This compound

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

-

Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.

-

Let the reaction warm to room temperature and stir for 2-12 hours, monitoring by TLC. Gentle heating (e.g., to 50-80 °C) can be applied to accelerate the reaction if necessary.

-

After completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to yield the pure N-alkylated product.

Visualizations

The following diagrams illustrate the general workflow for the N-alkylation of this compound and the relationship between the key reaction components.

Caption: Experimental workflow for N-alkylation.

Caption: Key components of the N-alkylation reaction.

References

Application Notes and Protocols for Amide Coupling Reactions with 4-methyl-1H-indole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of medicinal chemistry and drug development, enabling the synthesis of a vast array of biologically active molecules. 4-methyl-1H-indole-2-carboxylic acid is a valuable scaffold in this regard, with its derivatives demonstrating significant potential in various therapeutic areas. Notably, N-substituted 4-methyl-1H-indole-2-carboxamides have emerged as potent inhibitors of the mycobacterial membrane protein Large 3 (MmpL3), a crucial transporter for mycolic acid biosynthesis in Mycobacterium tuberculosis.[1][2][3] This inhibition disrupts the formation of the mycobacterial cell wall, leading to cell death.[1][2][3] Beyond their antitubercular activity, indole-2-carboxamides have also been investigated for their anticancer properties, targeting key signaling proteins such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[4]